REACTION_CXSMILES
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Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1>>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)[OH:13])=[CH:10][CH:9]=1
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Name
|
|
Quantity
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451 μL
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Type
|
reactant
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Smiles
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BrC=1SC=CN1
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Name
|
|
Quantity
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1.018 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=O)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude residue was chromatographed on silica gel using 50% ethyl acetate in hexanes
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Name
|
|
Type
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product
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Smiles
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BrC1=CC=C(C=C1)C(O)C=1SC=CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |